Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and a 4-methoxyphenyl substituent. This complex architecture combines multiple pharmacophores:
- Thiazolo-triazole moiety: Known for diverse biological activities, including antimicrobial and anticancer properties.
- 4-Methoxyphenyl group: Enhances lipophilicity and influences receptor binding.
- Piperazine-carboxylate: Improves solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-11-9-23(10-12-24)16(14-5-7-15(28-3)8-6-14)17-18(26)25-19(30-17)21-13(2)22-25/h5-8,16,26H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWFWWMUXHWKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases , ischemic stroke, and traumatic brain injury. The compound has been shown to have promising neuroprotective and anti-inflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C19H22N6O3S
- Molecular Weight : 446.48 g/mol
- Functional Groups :
- Piperazine ring
- Hydroxy and methoxy groups
- Thiazole and triazole moieties
These structural components are often associated with diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
1. Antioxidant Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
2. Neuroprotective Effects
In a study involving acute cerebral ischemia in mice, the compound significantly prolonged survival times and reduced mortality rates. The neuroprotective mechanism appears to involve the modulation of inflammatory pathways and the preservation of neuronal integrity during ischemic events .
| Study | Findings |
|---|---|
| Zhong et al. (2014) | Demonstrated significant neuroprotective effects in mice subjected to cerebral ischemia. |
| Zaharia et al. (2018) | Highlighted the compound's ability to reduce oxidative stress in neuronal cells. |
3. Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory properties in various animal models. Results indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response . Additionally, analgesic activity was observed through pain models where the compound reduced pain responses comparably to standard analgesics.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : It may modulate pathways such as NF-kB and MAPK that are crucial for inflammatory responses.
- Direct Scavenging of Free Radicals : The presence of hydroxyl groups enhances its ability to neutralize free radicals.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Zhong et al. (2014) : Investigated the anti-ischaemic activity using bilateral common carotid artery occlusion in mice. The study concluded that the compound significantly improved survival rates during ischemic conditions.
- Zaharia et al. (2018) : Explored the anti-inflammatory effects through various assays measuring cytokine levels in treated versus untreated groups.
- Research on Thiazole Derivatives : A broader class of thiazole derivatives has been studied for their biological efficacy against various targets, indicating that modifications can enhance pharmacological profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures may exhibit antimicrobial properties. The thiazole and triazole rings are known for their ability to interact with biological targets, potentially inhibiting the growth of bacteria and fungi. Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate could be explored for its efficacy against resistant strains of pathogens.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Studies on related thiazolo-triazole derivatives have shown promising results in reducing inflammation markers in vitro and in vivo. This could lead to the development of new therapeutic agents for conditions such as arthritis or other inflammatory diseases.
Cancer Research
The compound may also play a role in cancer therapeutics. Preliminary studies have indicated that similar piperazine derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division. Further investigation into the specific mechanisms of this compound could yield valuable insights into its potential as an anticancer agent .
In Vitro Studies
Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. For instance, studies utilizing the MTT assay have shown significant reductions in cell viability at specific concentrations, indicating potential for further development as an anticancer drug .
Case Studies
Comparison with Similar Compounds
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
- Key Differences :
- Substituents : 2-Ethyl (vs. 2-methyl) on the thiazolo-triazole; 3-fluorophenyl (vs. 4-methoxyphenyl).
- Impact :
- Fluorine’s electronegativity vs. methoxy’s electron-donating effect could alter electronic interactions with biological targets.
| Property | Target Compound | Analog |
|---|---|---|
| Thiazolo-triazole Substituent | 2-Methyl | 2-Ethyl |
| Aromatic Substituent | 4-Methoxyphenyl | 3-Fluorophenyl |
| Core Functionalization | Hydroxy at position 6 | Hydroxy at position 6 |
Compounds with Pyrazole-Triazole Hybrid Systems
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Contrast :
- Replaces thiazolo-triazole with triazolo-thiadiazole fused to pyrazole.
- Retains 4-methoxyphenyl but lacks piperazine.
- The target compound’s thiazolo-triazole core may exhibit different binding modes due to sulfur’s polarizability.
Piperazine-Containing Derivatives
4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)
- Key Similarities :
- Piperazine backbone with aryl substituents.
- Methoxyphenyl group enhances CNS penetration.
- Functional Differences :
- p-MPPI acts as a serotonin-1A receptor antagonist, while the target compound’s thiazolo-triazole may favor enzyme inhibition (e.g., kinases or cytochrome P450).
Research Findings and Pharmacological Potential
- Anticancer Activity : Pyrazole-triazole derivatives (e.g., ’s carbohydrazides) show cytotoxicity via apoptosis induction . The target compound’s thiazole ring may enhance redox modulation.
- Antifungal Potential: Triazolo-thiadiazoles inhibit fungal lanosterol demethylase ; the target’s hydroxy group could similarly chelate heme iron in cytochrome P450.
- Receptor Modulation : Piperazine derivatives (e.g., ) exhibit serotonin receptor antagonism , but the target’s bulkier substituents may shift selectivity to other GPCRs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Multi-step synthesis is required, typically starting with the formation of heterocyclic precursors (e.g., thiazolo-triazole and piperazine derivatives). Key steps include:
- Cyclization : Use of hydrazine hydrate in ethanol to form triazole rings .
- Coupling Reactions : Reaction of intermediates with 4-methoxyphenyl groups under reflux conditions (e.g., toluene, 80–100°C) .
- Purification : Recrystallization using ethanol or methanol, monitored via thin-layer chromatography (TLC) .
- Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) significantly impact yield (typically 60–75%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiazole C-2 methyl at δ 2.4 ppm, piperazine signals at δ 3.2–3.8 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., hydroxyl at 3300–3500 cm, ester carbonyl at 1700–1750 cm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values (typically 10–50 µM for related triazole derivatives) .
- Enzyme Inhibition : Fluorometric assays for 14α-demethylase (CYP51) to evaluate antifungal potential .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole ring formation) be validated?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled hydrazine to track nitrogen incorporation into the triazole ring via N NMR .
- Kinetic Studies : Monitor reaction progress using in-situ IR to identify intermediates (e.g., hydrazide formation at 1650 cm) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for cyclization steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from multiple assays (e.g., MTT vs. ATP-based luminescence) to identify assay-specific biases .
- Structural Analogues : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
- Target Validation : CRISPR knockout of putative targets (e.g., CYP51) to confirm mechanism .
Q. What advanced structural elucidation methods are suitable for confirming 3D conformation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX or OLEX2 for crystal structure determination (e.g., space group P/c, Z = 4) .
- Docking Studies : Molecular docking (AutoDock Vina) with Protein Data Bank (PDB) targets (e.g., 3LD6 for CYP51) to predict binding modes .
- Dynamic NMR : Variable-temperature H NMR to study piperazine ring flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
